molecular formula C14H15N5O2S B2758311 7-((3,5-dimethoxybenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1060203-70-4

7-((3,5-dimethoxybenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2758311
CAS No.: 1060203-70-4
M. Wt: 317.37
InChI Key: UYRIVGAXRBOYNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-((3,5-Dimethoxybenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a triazolopyrimidine derivative characterized by a 3-methyl group at position 3 and a (3,5-dimethoxybenzyl)thio substituent at position 5. The triazolopyrimidine core is a bicyclic scaffold that combines a triazole ring fused with a pyrimidine ring, offering versatile opportunities for chemical modification. The 3,5-dimethoxybenzylthio group introduces steric bulk and lipophilicity, which may influence its pharmacokinetic properties and target binding affinity.

Properties

IUPAC Name

7-[(3,5-dimethoxyphenyl)methylsulfanyl]-3-methyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S/c1-19-13-12(17-18-19)14(16-8-15-13)22-7-9-4-10(20-2)6-11(5-9)21-3/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRIVGAXRBOYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)SCC3=CC(=CC(=C3)OC)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((3,5-dimethoxybenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) in the presence of a base.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable amine and a carbonyl compound.

    Thioether Formation: The final step involves the introduction of the thioether group. This can be achieved through a nucleophilic substitution reaction where a thiol reacts with a suitable leaving group on the benzyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl moiety, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole or pyrimidine rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the following key applications of this compound:

Antimicrobial Activity

Research indicates that triazolopyrimidine derivatives exhibit antimicrobial properties against various pathogens. The compound's structure facilitates interaction with microbial targets, potentially disrupting their metabolic processes. In vitro assays have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects in preclinical studies. It was tested using formalin-induced paw edema models, where it exhibited significant inhibition comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism involves inhibition of cyclooxygenase enzymes, which are pivotal in the inflammatory response .

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has been evaluated for analgesic activity. It demonstrated efficacy in pain models, suggesting that it could serve as an alternative to traditional analgesics with fewer side effects .

Anticancer Potential

Emerging evidence suggests that triazolopyrimidine derivatives may possess anticancer properties. Some studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including modulation of cell cycle progression and inhibition of angiogenesis .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are crucial for its therapeutic application. Preliminary studies suggest favorable absorption and distribution characteristics, with low toxicity profiles observed in animal models. The acute toxicity assessments indicate a high safety margin (ALD50 > 0.4 g/kg), supporting its potential use in clinical settings .

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of similar compounds within the same chemical class:

Study ReferenceCompound TestedBiological ActivityKey Findings
4,5-Dihydrothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidine-2-carboxamideAnti-inflammatoryExhibited significant anti-inflammatory activity comparable to diclofenac sodium.
Thieno[2,3-d]pyrimidinesAntibacterialShowed effective antibacterial activity against various strains.
Thiazolo[4,5-b]pyridin-2-onesAnticancerInduced apoptosis in cancer cell lines; promising for further development.

Mechanism of Action

The mechanism of action of 7-((3,5-dimethoxybenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other enzymes and receptors, contributing to its broad spectrum of biological activities.

Comparison with Similar Compounds

Comparison with Similar Triazolopyrimidine Derivatives

Structural Modifications and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-methyl; 7-(3,5-dimethoxybenzylthio) C₁₉H₂₀N₆O₂S* ~396.47 High lipophilicity, bulky substituent
3-Benzyl-7-(piperazin-1-yl)-5-(propylthio) 3-benzyl; 5-propylthio; 7-piperazinyl C₂₀H₂₁N₇S 392.17 High yield (90%), polar piperazinyl group
Ticagrelor (Brilinta®) 3-cyclopentyl; 5-propylthio; 7-difluorophenyl C₂₃H₂₈F₂N₆O₄S 522.57 Marketed P2Y₁₂ inhibitor, complex substituents
3-Benzyl-7-(morpholin-4-yl) 3-benzyl; 7-morpholinyl C₁₇H₁₉N₇O 345.38 Improved solubility due to morpholine
4-((3-Benzyl)thio)aniline derivative 3-benzyl; 7-(thioaniline) C₁₉H₁₇N₇S 383.45 Amine group for hydrogen bonding
Key Observations:
  • Lipophilicity : The target compound’s 3,5-dimethoxybenzylthio group increases lipophilicity compared to morpholine- or piperazine-containing analogs, which may enhance membrane permeability but reduce aqueous solubility .
  • Steric Effects : The bulkier 3,5-dimethoxybenzyl group could hinder binding to flat enzymatic active sites compared to smaller substituents like methyl or benzyl .

Biological Activity

7-((3,5-dimethoxybenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a synthetic compound belonging to the class of triazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antifungal, and antibacterial properties. The unique structural features of this compound, particularly the triazole and pyrimidine rings, contribute to its potential therapeutic applications.

  • Molecular Formula : C₁₅H₁₇N₅O₂S
  • Molecular Weight : 331.4 g/mol
  • CAS Number : 1060206-08-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, compounds within this class have shown significant inhibition of cancer cell proliferation by targeting various signaling pathways:

  • Mechanism of Action : Some derivatives inhibit the ERK signaling pathway and induce apoptosis in cancer cells. For example, a related compound demonstrated an IC₅₀ value of 3.91 μM against MCF-7 cells and induced G2/M phase arrest in HCT-116 cells through tubulin polymerization inhibition .
  • Case Study : In a study evaluating the effects of triazolopyrimidine derivatives on MGC-803 cells, compound 27 was identified as a potent inhibitor of LSD1 (IC₅₀ = 0.564 μM), leading to reduced cell migration and growth .

Antifungal and Antibacterial Properties

Triazolopyrimidine derivatives are also noted for their antifungal and antibacterial activities:

  • Antifungal Activity : Compounds from this class have been tested against fungal strains and exhibited varying degrees of efficacy. The presence of bulky hydrophobic groups in some derivatives enhances their antifungal activity .
  • Antibacterial Activity : Studies have reported that triazolopyrimidine compounds exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated MIC values as low as 16 µg/mL against Pseudomonas aeruginosa .

Structure-Activity Relationship (SAR)

The biological activity of 7-((3,5-dimethoxybenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine can be influenced by modifications to its structure:

ModificationEffect on Activity
Substitution on the benzyl moietyEnhances selectivity and potency against specific targets
Variations in the thioether groupInfluences interactions with biological macromolecules

Research Findings

Research has consistently shown that modifications to the triazolo[4,5-d]pyrimidine scaffold can lead to improved biological activities. For example:

  • Inhibition of Cell Proliferation : Compounds with specific substitutions have been found to effectively inhibit cell growth in various cancer cell lines.
  • Targeting Enzymatic Activity : Certain derivatives selectively inhibit enzymes like LSD1, which is implicated in cancer progression.

Q & A

Q. What are the established synthetic routes for 7-((3,5-dimethoxybenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine?

The synthesis typically involves multi-step protocols:

  • Core scaffold formation : The triazolopyrimidine core is synthesized via cyclocondensation of substituted pyrimidine precursors with azides under acidic conditions (e.g., acetic anhydride or HCl catalysis) .
  • Thioether linkage : The 3,5-dimethoxybenzylthio group is introduced via nucleophilic substitution at the 7-position of the triazolopyrimidine core. This step requires anhydrous solvents (e.g., DMF or acetonitrile) and bases like K₂CO₃ to deprotonate the thiol group .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization are standard for isolating high-purity products (>95% by HPLC) .

Q. How is the structural integrity of this compound validated in experimental settings?

  • Spectroscopic techniques : ¹H/¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, triazole carbons at δ 145–155 ppm). IR spectroscopy identifies functional groups (e.g., C=S stretch at ~650 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ calculated for C₁₉H₂₀N₆O₂S: 412.1382) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, particularly for the triazole-pyrimidine fusion .

Q. What biological targets are associated with this compound?

The compound exhibits affinity for the Type-2 Cannabinoid Receptor (CB2) , as demonstrated in radioligand binding assays (e.g., IC₅₀ values in the nanomolar range) . Its triazolopyrimidine scaffold is also linked to NADPH oxidase inhibition , though off-target thiol alkylation has been observed in related analogs, necessitating careful validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., CB2 vs. NADPH oxidase inhibition)?

  • Target specificity assays : Use CRISPR-edited cell lines (e.g., CB2-knockout models) to isolate receptor-mediated effects from off-target interactions .
  • Thiol reactivity profiling : Quantify thiol alkylation using Ellman’s assay or LC-MS to distinguish NADPH oxidase inhibition from artifactual redox effects .
  • Comparative SAR studies : Modify substituents (e.g., replacing the 3,5-dimethoxybenzyl group with non-thioether linkers) to decouple CB2 affinity from redox activity .

Q. What strategies optimize synthetic yield and scalability for this compound?

  • Microwave-assisted synthesis : Reduces reaction time for cyclocondensation steps (e.g., from 12 hours to 30 minutes) while maintaining >85% yield .
  • Flow chemistry : Enhances control over exothermic thioether formation, minimizing byproducts like disulfides .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve environmental safety without compromising efficiency .

Q. How does the compound’s pharmacokinetic profile influence in vivo experimental design?

  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation. Structural analogs show t₁/₂ < 2 hours, suggesting frequent dosing in rodent models .
  • Blood-brain barrier (BBB) penetration : LogP calculations (~3.2) and PAMPA-BBB assays predict moderate permeability, necessitating intracerebroventricular administration for CNS-targeted studies .

Methodological Notes

  • Contradictory data : Cross-validate biological assays with orthogonal methods (e.g., SPR for binding kinetics alongside functional cAMP assays for CB2) .
  • Scalability : Pilot-scale reactions (≥10 g) require strict control of temperature and oxygen levels to prevent oxidation of the thioether group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.